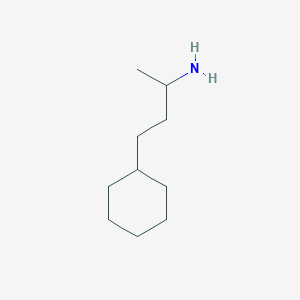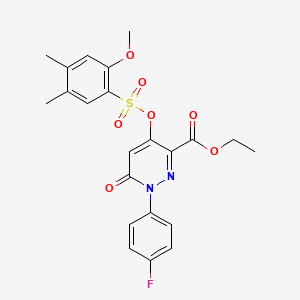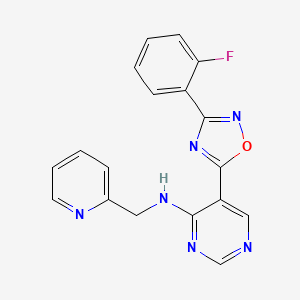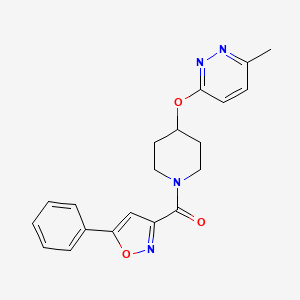
4-Cyclohexylbutan-2-amine
Vue d'ensemble
Description
4-Cyclohexylbutan-2-amine is a chemical compound with the CAS Number: 791752-94-8 . It has a molecular weight of 155.28 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C10H21N . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Mécanisme D'action
The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When activated by glutamate, the NMDA receptor allows calcium ions to enter the cell, which triggers a cascade of intracellular signaling pathways. By blocking the NMDA receptor, 4-Cyclohexylbutan-2-amine can modulate these signaling pathways and alter synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive enhancing effects. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Cyclohexylbutan-2-amine in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various neurological processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses and longer exposure times to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on 4-Cyclohexylbutan-2-amine. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, researchers may investigate the compound's effects on other neurotransmitter systems, such as the cholinergic and serotonergic systems. Finally, further studies may be conducted to optimize the synthesis method of this compound and improve its potency and selectivity.
Applications De Recherche Scientifique
The NMDA receptor has been implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. As a selective antagonist of the NMDA receptor, 4-Cyclohexylbutan-2-amine has potential applications in the treatment of these disorders. Additionally, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Safety and Hazards
Propriétés
IUPAC Name |
4-cyclohexylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIYCIVGXRFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2624516.png)

![5-(3,4-difluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2624522.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)

![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)

![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)


![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)